molecular formula C15H11F3N2 B2584607 7-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine CAS No. 478040-76-5

7-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine

Cat. No.: B2584607
CAS No.: 478040-76-5
M. Wt: 276.262
InChI Key: USETXPZCNFUBCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine” is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . A photosensitizer-free visible-light-promoted method for direct trifluoromethylation of imidazo[1,2-a]pyridine derivatives using an electrophilic trifluoromethylating reagent based on sulfonium ylide skeleton was described .


Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyridines have been categorized into seven important categories namely transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .

Scientific Research Applications

Pharmacophore Design and Kinase Inhibition

Compounds with a tri- and tetra-substituted imidazole scaffold, such as 7-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine, have been identified as selective inhibitors of p38 mitogen-activated protein (MAP) kinase, which is responsible for the release of proinflammatory cytokines. These inhibitors are designed to bind to the adenosine 5'-triphosphate (ATP) pocket, replacing ATP and targeting the hydrophobic region II to achieve high binding selectivity and potency. This review explores the design, synthesis, and activity studies of such compounds, highlighting their significance in developing treatments for inflammatory conditions (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Optical Sensors and Biological Applications

Pyrimidine derivatives, closely related to the imidazo[1,2-a]pyridine scaffold, play a crucial role in the synthesis of optical sensors due to their ability to form coordination and hydrogen bonds. This review covers pyrimidine-based optical sensors and their biological and medicinal applications from 2005 to 2020, demonstrating the versatility of these compounds in sensing materials and their therapeutic potentials (Jindal & Kaur, 2021).

Antibacterial Agents

Imidazopyridines, including derivatives of this compound, have been extensively reviewed for their antibacterial properties, especially against multi-drug resistant infections. This review emphasizes the antibacterial profile and structure–activity relationship (SAR) of synthesized imidazopyridine derivatives, underscoring their potential as novel, potent antibacterial agents with minimal side effects (Sanapalli et al., 2022).

Optoelectronic Materials

Quinazolines and pyrimidines, which share structural features with imidazo[1,2-a]pyridines, are utilized in the development of optoelectronic materials due to their luminescent and electroluminescent properties. This review discusses the applications of these compounds in electronic devices, highlighting their potential in creating novel optoelectronic materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Properties

IUPAC Name

7-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2/c1-10-5-6-20-9-13(19-14(20)7-10)11-3-2-4-12(8-11)15(16,17)18/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USETXPZCNFUBCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.